3-Chloro-1-(4-iodophenyl)propan-1-one
Description
3-Chloro-1-(4-iodophenyl)propan-1-one is a halogenated aromatic ketone characterized by a propan-1-one backbone substituted with chlorine at the 3-position and an iodine atom on the para position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its synthesis often involves Friedel-Crafts acylation or nucleophilic substitution (SN2) reactions, as seen in related 3-chloro-1-arylpropan-1-one derivatives . The iodine substituent enhances its utility in cross-coupling reactions, while the chlorine atom facilitates further functionalization.
Properties
CAS No. |
31736-74-0 |
|---|---|
Molecular Formula |
C9H8ClIO |
Molecular Weight |
294.51 g/mol |
IUPAC Name |
3-chloro-1-(4-iodophenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClIO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 |
InChI Key |
HENWEEFGJMHGMZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CCCl)I |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCl)I |
Other CAS No. |
31736-74-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Features
The physicochemical and reactive properties of 3-chloro-1-(4-iodophenyl)propan-1-one are influenced by its substituents. Below is a comparative analysis with key analogs:
Key Research Findings
Synthetic Challenges : The synthesis of this compound and its analogs requires precise control to avoid positional isomerism or by-products, as seen in the synthesis of 2-chloro derivatives .
Substituent Effects : The iodine atom’s polarizable nature improves leaving-group ability in nucleophilic substitutions compared to chlorine, enabling diverse functionalization pathways .
Biological Potency : Halogen positioning (e.g., 3-Cl vs. 2-Cl) significantly impacts bioactivity, with para-substituted iodophenyl groups favoring enzyme inhibition over antimicrobial effects .
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